![molecular formula C11H9N3S B1364314 3-咪唑并[2,1-b][1,3]噻唑-6-基苯胺 CAS No. 861206-26-0](/img/structure/B1364314.png)

3-咪唑并[2,1-b][1,3]噻唑-6-基苯胺

描述

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is a chemical compound with the CAS Number: 861206-26-0 and a molecular weight of 215.28 .

Synthesis Analysis

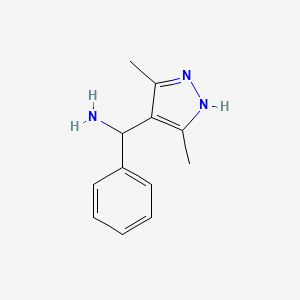

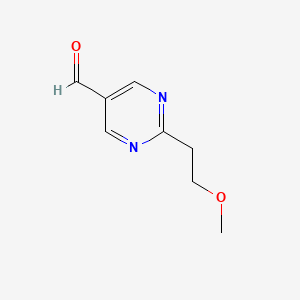

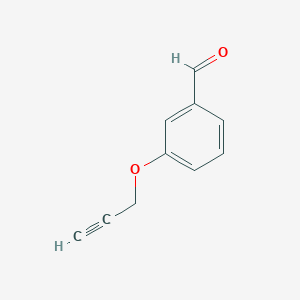

The synthesis of imidazo[2,1-b][1,3]thiazoles has been a subject of research for many years. One method involves the reaction of 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism, resulting in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Molecular Structure Analysis

The molecular structure of 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI Code for this compound is 1S/C11H9N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H,12H2 .Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazoles have been found to react with various compounds to form biologically active substances. For instance, they have been found to react with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism . They have also been found to react with aromatic aldehydes in acetic acid in the presence of anhydrous NaOAc to produce 6-arylidene derivatives .Physical And Chemical Properties Analysis

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is a solid substance . It has a molecular weight of 215.28 . The compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .科学研究应用

Inhibition of Trypanosoma Brucei

Imidazo[2,1-b][1,3]thiazines, closely related to the compound , have been identified as inhibitors of Trypanosoma brucei , a parasite responsible for African sleeping sickness. The inhibitors showed good metabolic stability and excellent cell permeability, indicating their potential for developing new treatments for this disease.

Anticancer Properties

The imidazo[2,1-b][1,3]thiazole ring system, which includes 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline, is known for its broad range of pharmaceutical applications, including anticancer drugs . These compounds have been compared with well-known anticancer drugs like Cisplatin and Sorafenib, showing remarkable cytotoxic activities on various human cancer cell lines .

Tuberculostatic Agents

Some derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been characterized by their antituberculosis activity against Mycobacterium tuberculosis . These findings highlight the potential of these compounds as tuberculostatic agents, which could be crucial in the fight against tuberculosis.

Electroluminescent Materials for OLED Devices

In the field of materials science, imidazo[2,1-b][1,3]thiazine derivatives have found practical application as electroluminescent materials for OLED devices . Their unique chemical structure makes them suitable for use in creating light-emitting diodes, which are essential components of modern display and lighting technologies.

Broad Pharmaceutical Applications

The imidazo[2,1-b][1,3]thiazole derivatives encompass a wide range of pharmaceutical and biological activities. They include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . This broad spectrum highlights the versatility of the compound and its potential for various therapeutic applications.

作用机制

Target of Action

Similar compounds have been known to target protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

It’s worth noting that similar compounds have been shown to have significant effects on pathways involving protein kinases .

Pharmacokinetics

In silico admet predictions have been carried out for similar compounds .

Result of Action

Similar compounds have shown significant analgesic and anti-inflammatory activities .

Action Environment

It’s worth noting that the compound is a white or pale yellow solid that is insoluble in water but soluble in organic solvents such as dichloromethane, ethanol, and methanol .

安全和危害

未来方向

While specific future directions for 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline were not found in the search results, imidazo[2,1-b]thiazoles have been the subject of ongoing research due to their diverse biological activities. They have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

属性

IUPAC Name |

3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXLSRKDSOSGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN3C=CSC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391358 | |

| Record name | 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

CAS RN |

861206-26-0 | |

| Record name | 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

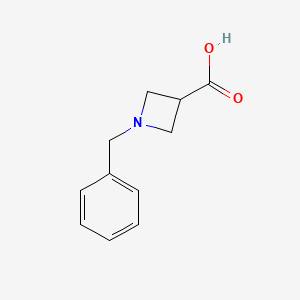

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

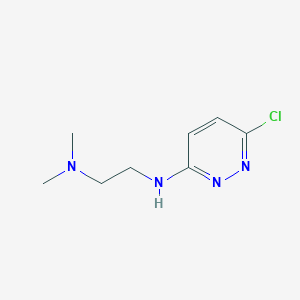

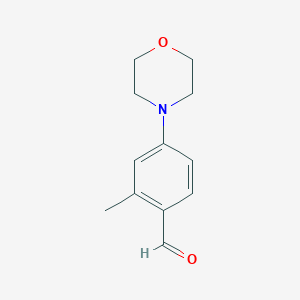

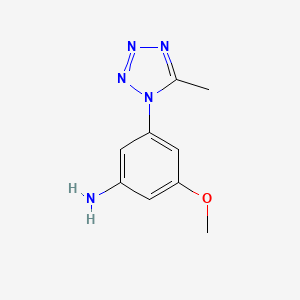

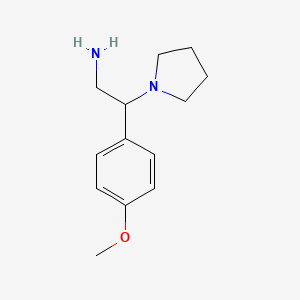

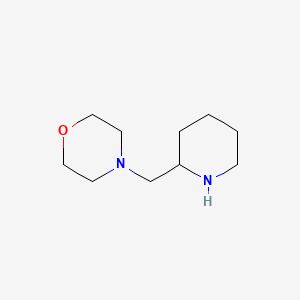

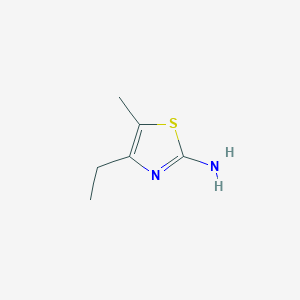

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Methyl-piperidine-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364231.png)

![2-[[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364232.png)

![[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1364257.png)

![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)